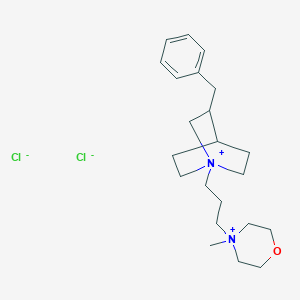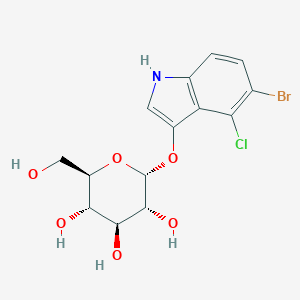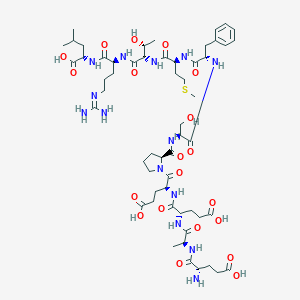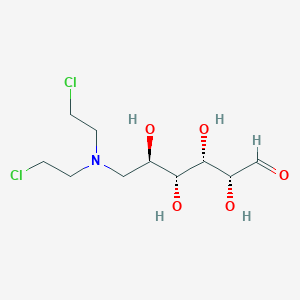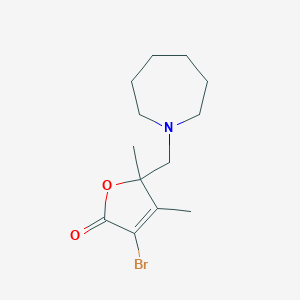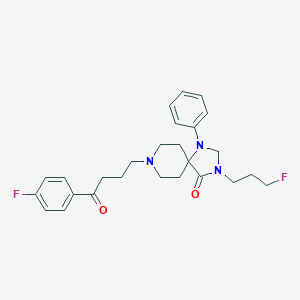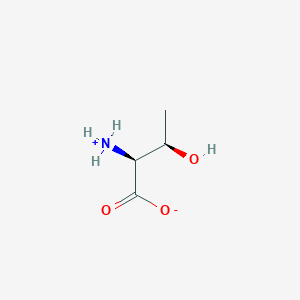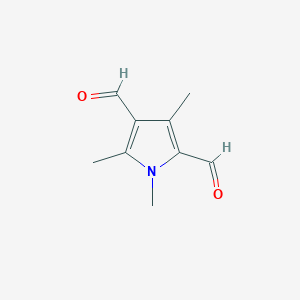
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde (TPDC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPDC is a heterocyclic compound that contains two aldehyde groups, making it an important intermediate in the synthesis of various organic compounds. In
科学的研究の応用
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has been widely used in scientific research due to its unique properties. One of the most common applications of 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde is in the synthesis of fluorescent dyes. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde can be used as a fluorescent probe to detect various analytes, including amino acids, proteins, and nucleic acids. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has also been used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
作用機序
The mechanism of action of 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde is not well understood. However, it is believed that 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde acts as a fluorescent probe by binding to specific analytes and emitting light when excited by a light source. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde may also interact with biological molecules, such as proteins and nucleic acids, and affect their function.
生化学的および生理学的効果
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde may have antioxidant properties and may protect cells from oxidative stress. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has also been shown to inhibit the growth of certain cancer cells in vitro.
実験室実験の利点と制限
One of the advantages of using 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde in lab experiments is its fluorescent properties. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde can be used as a fluorescent probe to detect various analytes, which makes it a valuable tool in biochemical and biomedical research. However, 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has some limitations. It is not stable in aqueous solutions and can undergo hydrolysis, which can affect its fluorescent properties. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde also has a low quantum yield, which can limit its sensitivity in detecting analytes.
将来の方向性
There are several future directions for research on 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde. One direction is to explore its potential as a therapeutic agent. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has been shown to inhibit the growth of certain cancer cells in vitro, and further research could explore its potential as an anticancer agent. Another direction is to develop new methods for synthesizing 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde that are more efficient and environmentally friendly. Finally, research could explore the use of 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde in new applications, such as in the development of biosensors for detecting analytes in environmental and clinical samples.
合成法
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde can be synthesized using a variety of methods. One commonly used method involves the reaction of 2,4-pentanedione with ammonia in the presence of a catalyst to form 1,3,5-trimethylpyrrole. The resulting pyrrole is then oxidized with potassium permanganate to form 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde. Another method involves the reaction of 1,3,5-trimethylpyrrole with paraformaldehyde in the presence of a catalyst to form 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde.
特性
CAS番号 |
102879-52-7 |
|---|---|
製品名 |
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde |
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
1,3,5-trimethylpyrrole-2,4-dicarbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-6-8(4-11)7(2)10(3)9(6)5-12/h4-5H,1-3H3 |
InChIキー |
DHRHPJZEESEPCU-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C=O)C)C)C=O |
正規SMILES |
CC1=C(N(C(=C1C=O)C)C)C=O |
同義語 |
Pyrrole-2,4-dicarboxaldehyde, 1,3,5-trimethyl- (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



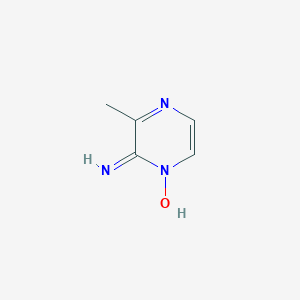
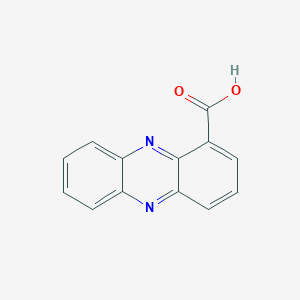
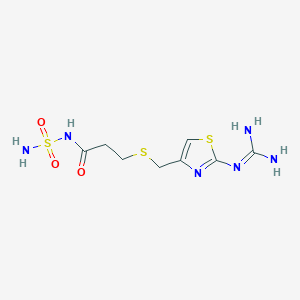
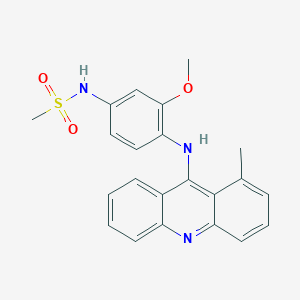
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
